(2,6-Dichloro-4-methoxyphenyl)methanol
Overview
Description
(2,6-Dichloro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its molecular weight (20706 g/mol) suggests that it may be well-absorbed in the body . Its methoxy and hydroxyl groups could potentially undergo Phase II metabolism, leading to the formation of glucuronide or sulfate conjugates .
Result of Action
The molecular and cellular effects of (2,6-Dichloro-4-methoxyphenyl)methanol’s action are currently unknown due to the lack of research on this compound .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
It is possible that the compound’s effects vary with different dosages, and there may be threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
(2,6-Dichloro-4-methoxyphenyl)methanol may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound could interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The compound could have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-methoxyphenyl)methanol typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-methoxybenzyl alcohol under specific conditions. One common method includes dissolving 4-methoxybenzyl alcohol and 2,6-dichlorobenzaldehyde in ethanol, followed by the addition of potassium hydroxide solution. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dichloro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group yields 2,6-dichloro-4-methoxybenzaldehyde or 2,6-dichloro-4-methoxybenzoic acid.
- Reduction of the compound results in the formation of 2,6-dichloro-4-methoxybenzyl alcohol.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6-Dichloro-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
2,6-Dichloro-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
2,6-Dichloro-4-methoxybenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
2,6-Dichloro-4-methoxybenzyl alcohol: Similar structure but with a benzyl alcohol group.
Uniqueness: (2,6-Dichloro-4-methoxyphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(2,6-dichloro-4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKMEKJXBJIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560872 | |
Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86111-47-9 | |
Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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